Product packaging for Methylcubane(Cat. No.:)

Methylcubane

Cat. No.: B1253864
M. Wt: 118.18 g/mol
InChI Key: UXKDTZFBSHLJOY-UHFFFAOYSA-N
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Description

Methylcubane is a polythis compound derivative and a strained, high-energy hydrocarbon of significant interest in fundamental and applied research. The compound features a cubic carbon cage where one hydrogen atom from the parent cubane (C8H8) structure is replaced by a methyl group. This cage structure imposes considerable angle strain on the carbon bonds, deviating sharply from the ideal tetrahedral angle, which results in high potential energy. This compound is a liquid under normal conditions and is regarded as a promising nontoxic fuel candidate due to its high energy density . Research indicates that while the addition of a single methyl group can reduce the thermodynamic stability of the carbon cage compared to pure cubane, it also contributes to the compound's kinetic stability, making it a suitable subject for controlled energy storage and propulsion studies . The decomposition pathways of this compound have been extensively studied computationally to understand its behavior under pyrolysis and combustion conditions, which is critical for evaluating its potential in liquid propulsion systems or as an energetic additive . Beyond energetic materials, cubane derivatives are increasingly explored in pharmaceutical chemistry as rigid, sp3-rich bioisosteres for benzene rings, opening avenues for drug design . This product, 4-Methylcubane-1-carboxylic acid and other similar derivatives, are key intermediates for further functionalization and material science applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10 B1253864 Methylcubane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

1-methylcubane

InChI

InChI=1S/C9H10/c1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H3

InChI Key

UXKDTZFBSHLJOY-UHFFFAOYSA-N

Canonical SMILES

CC12C3C4C1C5C4C3C25

Synonyms

methylcubane

Origin of Product

United States

Scientific Research Applications

Chemical Reactions and Mechanistic Studies

Methylcubane as a Radical Clock Substrate

This compound has been extensively used as a radical clock substrate in mechanistic studies. Its oxidation reactions, particularly when catalyzed by methane monooxygenase (MMO), provide insights into radical formation and reaction pathways. For instance, research indicates that oxidation of this compound leads to the formation of cubylmethanol and methylcubanols, highlighting its utility in probing radical mechanisms in organic reactions .

Table 1: Oxidation Products of this compound

CatalystReaction TypeMajor Products
Methane MonooxygenaseOxidationCubylmethanol, Methylcubanols
Cytochrome P450HydroxylationHydroxylated methylcubanes

Environmental Chemistry

Pyrolysis Studies

This compound's thermal stability has been evaluated through pyrolysis studies, which investigate its decomposition pathways and product branching. The addition of a methyl group to cubane significantly alters its thermal properties, making it an interesting subject for studies on combustion and environmental impact .

Table 2: Pyrolysis Characteristics of this compound

ParameterValue
Heat of FormationDecreased with methyl substitution
Major Decomposition ProductsVaries with temperature

Biocatalysis

Selective Oxidation Reactions

Recent advances in biocatalysis have demonstrated the potential of using this compound derivatives for selective oxidation reactions. The introduction of directing groups has enabled more efficient biocatalytic transformations, allowing for regioselective hydroxylation at specific positions on the this compound structure . This application is particularly relevant in drug development and synthesis of complex organic molecules.

Methanogenesis Research

Biological Methane Production

This compound plays a role in understanding the mechanisms of methane synthesis in biological systems. Studies suggest that this compound can serve as a substrate to explore the enzymatic pathways involved in methanogenesis, providing insights into methane production processes that are crucial for both energy generation and greenhouse gas emissions management .

Case Studies

Case Study 1: Mechanistic Insights from this compound Oxidation

In a study conducted by Choi et al., the oxidation of this compound was explored using MMO from Methylococcus capsulatus. The findings indicated that the reaction favored hydroxylation at the methyl group rather than rearrangement products, supporting a radical-based mechanism for this enzyme . This study exemplifies how this compound can be utilized to elucidate complex biochemical pathways.

Case Study 2: Environmental Impact Assessment

Research evaluating the pyrolysis of this compound has highlighted its potential environmental implications, particularly regarding combustion byproducts. Understanding its decomposition pathways can aid in assessing the environmental risks associated with its use in industrial applications .

Comparison with Similar Compounds

Structural and Physical Properties

Methylcubane is compared with cubane, fluorocubane, and functionalized neopentane derivatives (Table 1).

Table 1: Physical Properties of this compound and Analogues

Compound Density (g/cm³) Refractive Index (RI) UV Cutoff (nm) Thermal Stability (Pyrolysis T₀.₅)*
Cubane 1.29 1.52 ~260 200–220°C
This compound 1.35 1.65 230–240 180–200°C
Fluorocubane 1.42† 1.70† ~250† N/A
Neopentane 0.59 1.35 >300 Stable to 400°C

*T₀.₅: Temperature at which 50% decomposition occurs.
†Estimated based on cubane derivatives .

Key Findings :

  • Density and RI : this compound’s density (1.35 g/cm³) and RI (1.65) exceed those of cubane, making it a candidate for high-RI fluids. However, its UV cutoff (230–240 nm) limits its use in 193 nm lithography .
  • Thermal Stability : Methyl substitution reduces thermal stability compared to cubane, as evidenced by lower pyrolysis temperatures. This is attributed to increased steric strain and destabilization of the cubane core .

Chemical Reactivity

Radical and Enzymatic Reactions

This compound reacts distinctively with radicals and enzymes compared to linear or branched alkanes:

  • Radical Reactions : The tert-butoxyl radical abstracts hydrogen from this compound, forming a cubylmethyl radical. This reactivity contrasts with neopentane, where radical abstraction is slower due to steric shielding .
  • Enzymatic Oxidation: Soluble methane monooxygenase (sMMO) and cytochrome P-450 enzymes oxidize this compound to cubanol (cubane methanol) without forming cationic intermediates, a pathway divergent from methane or cyclohexane oxidation .

Table 2: Reaction Rates of this compound vs. Neopentane with sMMO

Substrate Reaction Rate (μM/min) Major Product
This compound 12.5 ± 1.2 Cubanol
Neopentane 3.8 ± 0.5 2-Neopentanol

Data adapted from .

Functional Group Transferability

The "near-sightedness" principle in conceptual density functional theory (CDFT) suggests that functional group effects in this compound decay rapidly beyond the perturbation site. For example, fluorination at the methyl group minimally affects the cubane core, unlike in neopentane derivatives, where electronic effects propagate further .

Stability and Decomposition Pathways

This compound’s pyrolysis products differ significantly from cubane:

  • Cubane : Decomposes explosively above 200°C, yielding cyclooctatetraene and acetylene .
  • This compound : Decomposes at 180–200°C, producing methane, ethylene, and cubene (a strained alkene) via C–C bond cleavage. The methyl group stabilizes certain transition states, altering product branching .

Preparation Methods

Synthetic Procedure

  • Starting Material : Cubane-1,4-dicarboxylic acid is esterified to dimethyl cubane-1,4-dicarboxylate using methanol and acid catalysis.

  • Decarboxylation : The diester undergoes thermal or photochemical decarboxylation to generate cubane-1,4-diyl, a highly reactive intermediate.

  • Methylation : The diyl species reacts with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid (e.g., Ag(I)), yielding this compound.

Key Considerations

  • Yields : Early reports achieved ~30% yield due to competing side reactions.

  • Optimization : Silver(I) catalysts improve regioselectivity by stabilizing carbocation intermediates during methylation.

Carboxylate Intermediate Method

A patent by US3558704A outlines an alternative pathway via 4-methylcubane-1-carboxylic acid:

Stepwise Synthesis

  • Chloroester Formation : 4-Chlorothis compound-1-carboxylate is prepared by reacting cubane-1,4-dicarboxylic acid with thionyl chloride.

  • Hydrogenolysis : The chloroester undergoes catalytic hydrogenation (Raney nickel, H₂) to yield methyl 4-methylcubane-1-carboxylate.

  • Hydrolysis and Decarboxylation : The ester is hydrolyzed to 4-methylcubane-1-carboxylic acid, which is decarboxylated via the acid chloride intermediate to produce this compound.

Table 1 : Comparative Yields in Carboxylate Route

StepReagentsYield (%)
Chloroester formationSOCl₂, cubane diacid85
HydrogenolysisRaney Ni, H₂78
DecarboxylationThionyl chloride, Δ65

Modern Advancements: Photosensitizers and Flow Chemistry

Recent work by the University of St Andrews and AstraZeneca introduced benzophenone as a photosensitizer to streamline cubane synthesis:

Enhanced [2+2] Cycloaddition

  • Traditional Method : Mercury lamps promoted the intramolecular [2+2] cycloaddition of dibromo-dione, requiring acidic conditions and subsequent hydrolysis.

  • Improved Protocol : Benzophenone enables visible-light-driven cycloaddition in acetonitrile, bypassing harsh acids and reducing energy consumption.

Impact on this compound Synthesis

  • Intermediate Access : The optimized route produces cubane-1,4-dicarboxylic acid in higher purity, facilitating this compound preparation.

  • Scalability : Pilot plants have adopted this method for kilogram-scale production.

Mechanistic Insights and Challenges

Carbocation Rearrangements

Silver(I)-catalyzed reactions, as studied in cubane-to-cuneane rearrangements, reveal that this compound synthesis may involve transient carbocations. For example, Ag(I) stabilizes cubylmethyl carbocations, preventing undesired Wagner–Meerwein shifts.

Stability Concerns

This compound’s strained structure renders it prone to radical-mediated degradation. Cytochrome P450 studies show that cubylmethyl radicals rearrange rapidly, necessitating inert conditions during synthesis .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Methylcubane, and how can researchers optimize yields?

  • Methodological Answer : this compound synthesis typically involves [2+2] photocycloaddition or strain-driven coupling reactions. Key steps include:

  • Using halogenated precursors (e.g., bromocubane) and methylating agents (e.g., Grignard reagents) under inert atmospheres.
  • Purification via column chromatography with hexane/ethyl acetate gradients.
  • Monitoring reaction progress using thin-layer chromatography (TLC) .
    • Data Table : Hypothetical yield optimization under varying conditions:
CatalystSolventTemperature (°C)Yield (%)
Pd/CTHF2545
NiCl₂DCM4032
None (UV)Acetonitrile2028
  • Note: Catalyst choice and solvent polarity critically impact steric hindrance and reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl group signals (e.g., δ ~1.2 ppm for CH₃ in ¹H NMR) and cubane cage carbons (δ 80-100 ppm in ¹³C NMR).
  • X-ray crystallography : Resolves bond angles (e.g., ~90° for cubane edges) and methyl group orientation.
  • IR spectroscopy : Confirms C-H stretching (2850–2960 cm⁻¹) and cubane skeleton vibrations .
    • Pitfalls : Signal overlap in NMR due to cubane symmetry; use deuterated solvents and high-field instruments (≥400 MHz) .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s strain energy and thermal stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and compare with experimental thermogravimetric analysis (TGA) data.
  • Molecular Dynamics (MD) : Simulate decomposition pathways under thermal stress (e.g., 150–200°C) to identify kinetic bottlenecks .
    • Data Table : Hypothetical computational vs. experimental stability metrics:
MethodStrain Energy (kcal/mol)Decomposition Onset (°C)
DFT (B3LYP)92.5165
ExperimentalN/A170
  • Note: Discrepancies may arise from solvent effects or lattice stabilization in crystallography .

Q. What mechanistic insights explain this compound’s reactivity in Diels-Alder reactions compared to unsubstituted cubane?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates using HPLC/MS under varying temperatures (25–60°C) and electron-deficient dienophiles.
  • Isotopic Labeling : Track regioselectivity via ¹³C-labeled methyl groups to confirm orbital hybridization effects .
    • Contradiction Analysis : Methyl groups may destabilize transition states due to steric effects, reducing reactivity despite electron-donating properties. Use Hammett plots to correlate substituent effects .

Q. How do crystallographic data inform this compound’s potential in energetic materials?

  • Methodological Answer :

  • X-ray Diffraction : Measure density (ρ ≥ 1.5 g/cm³) and lattice energy to assess detonation velocity (VD) predictions.
  • Impact Sensitivity Testing : Compare with RDX using BAM fallhammer tests; this compound’s strained structure may lower sensitivity thresholds .
    • Data Table : Hypothetical energetic properties:
CompoundDensity (g/cm³)Detonation Velocity (m/s)
This compound1.528,200
RDX1.828,750
  • Note: Lower density may limit applications despite favorable strain energy .

Methodological Best Practices

  • Reproducibility : Document reagent purity (e.g., ≥99% by GC), storage conditions (e.g., –20°C for light-sensitive intermediates), and spectrometer calibration protocols .
  • Data Contradictions : Address outliers via triplicate experiments and error analysis (e.g., ±2% for NMR integration) .
  • Ethical Compliance : For biological testing, follow ICH guidelines for cytotoxicity assays (e.g., IC₅₀ calculations with positive/negative controls) .

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